Fmoc-L-Norleucine
Description
Historical Context of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield in the 1960s, revolutionized the ability to synthesize peptides by anchoring the growing peptide chain to an insoluble resin support peptide.comacs.orgmolport.com. This approach allowed for excess reagents to drive reactions to completion, followed by simple filtration to remove byproducts, significantly increasing efficiency and enabling automation peptide.combiotage.com.
Initially, the tert-butyloxycarbonyl (Boc) protecting group was prevalent in SPPS peptide.com. However, the development of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 marked a significant shift peptide.comaltabioscience.comnih.gov. The Fmoc group offers a base-labile alternative to the acid-labile Boc group, providing a milder deprotection condition using reagents like piperidine (B6355638) biotage.comnih.govpeptide.com. This milder chemistry, coupled with the availability of Fmoc-protected amino acids with orthogonal side-chain protecting groups, led to the widespread adoption of Fmoc-based SPPS, with over 98% of laboratories shifting to this methodology by the mid-1990s altabioscience.comnih.gov. Fmoc chemistry is particularly advantageous for synthesizing peptides with post-translational modifications and offers a better safety profile compared to the highly corrosive reagents like hydrogen fluoride (B91410) (HF) used in Boc chemistry biotage.comaltabioscience.com.
Evolution of Norleucine (Nle) as a Methionine (Met) Bioisostere in Peptide Research
Norleucine (Nle), a non-proteinogenic amino acid, has gained prominence as a valuable bioisostere for methionine (Met) in peptide research due to specific advantages it confers.
Methionine, characterized by its thioether side chain, is inherently susceptible to oxidation by reactive oxygen species (ROS) biotage.comthermofisher.comrsc.org. This oxidation, primarily forming methionine sulfoxide (B87167) (MetO), can significantly alter a peptide's structure, function, and biological activity biotage.comthermofisher.combachem.com. The oxidation can occur during synthesis, storage, or within biological systems, leading to a loss of efficacy and complicating analytical procedures due to signal splitting in mass spectrometry biotage.comthermofisher.com. Exposed methionines, particularly those in unfolded regions or with specific neighboring residues, are more prone to oxidation pnas.org.
Norleucine (2-aminohexanoic acid) is structurally similar to methionine but lacks the sulfur atom, making it resistant to oxidation lifetein.comwikipedia.orgresearchgate.net. This substitution is considered conservative, often maintaining peptide structure and function while significantly enhancing stability rsc.orgbachem.comresearchgate.net. By replacing methionine with norleucine, researchers can prevent the detrimental effects of oxidation, leading to higher purity and more reliable experimental outcomes biotage.combachem.comlifetein.com. For instance, substituting methionine with norleucine in amyloid-β peptides has been shown to reduce neurotoxic effects, highlighting its therapeutic potential lifetein.comwikipedia.org. Furthermore, norleucine can influence peptide-membrane interactions differently than methionine, with the more hydrophobic Nle residue potentially inserting deeper into the membrane core nih.gov.
Significance of Fmoc-Nle-OH as a Building Block in Modern Peptide Synthesis Strategies
Fmoc-Nle-OH is a crucial building block in contemporary peptide synthesis due to its compatibility with Fmoc-SPPS and the inherent benefits of the norleucine residue chemimpex.comchemimpex.comsigmaaldrich.comruifuchemical.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com. Its structure, featuring the Fmoc protecting group on the alpha-amino group and the carboxylic acid functionality, allows for efficient and selective incorporation into peptide chains using standard coupling protocols chemimpex.comchemimpex.comsigmaaldrich.comruifuchemical.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com. The Fmoc group ensures controlled elongation of the peptide chain, while the norleucine residue provides enhanced stability against oxidation and can be used to probe the role of methionine in peptide structure and function bachem.comlifetein.comwikipedia.orgresearchgate.net. The compound's high purity (often ≥98% or ≥99.5%) and well-defined properties make it a reliable choice for constructing complex peptide sequences essential for advanced research and development chemimpex.comchemimpex.comruifuchemical.comsigmaaldrich.comsigmaaldrich.com.
Scope of Research Applications of Fmoc-Nle-OH in Chemical Biology and Drug Discovery
The applications of Fmoc-Nle-OH span various disciplines within chemical biology and drug discovery. It serves as a key component in the synthesis of peptide-based therapeutics, where enhanced stability and reduced susceptibility to degradation are paramount bachem.comchemimpex.comchemimpex.combiosynth.com. Researchers utilize Fmoc-Nle-OH in developing peptidomimetics and protein mimetics, exploring structure-function relationships, and creating diagnostic tools lifetein.comchemimpex.comchemimpex.com. Its use in bioconjugation techniques facilitates the attachment of peptides to biomolecules for targeted drug delivery systems chemimpex.com. Furthermore, its role in studying neurodegenerative diseases, such as Alzheimer's, by substituting methionine in amyloid-β peptides demonstrates its utility in understanding disease mechanisms and developing novel therapeutic strategies lifetein.comwikipedia.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426568 | |
| Record name | Fmoc-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77284-32-3 | |
| Record name | Fmoc-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Fmoc Nle Oh and Its Derivatives in Research
Scalability and Efficiency of Fmoc-Nle-OH Production for Research Demands
The production of N-α-Fmoc-L-norleucine (Fmoc-Nle-OH) for research demands is characterized by established methodologies that support both scalability and efficiency. As a crucial building block in solid-phase peptide synthesis (SPPS), the reliable and cost-effective supply of high-purity Fmoc-Nle-OH is paramount for academic and industrial research laboratories. Research findings indicate that the synthesis and purification processes for Fmoc-protected amino acids, including Fmoc-Nle-OH, have been refined to meet these requirements.
Scalability of Fmoc-Nle-OH Production
The Fmoc/tert-butyl (Fmoc/tBu) strategy, widely adopted in peptide synthesis, has facilitated the scaling of amino acid derivative production. The industrialization and regulation of Fmoc-protected amino acid derivatives have led to significant improvements in quality and accessibility, making them readily available from multiple suppliers nih.gov. While specific large-scale production figures for Fmoc-Nle-OH itself are proprietary, the general scalability of Fmoc-amino acid synthesis is well-documented. For instance, protocols for related Fmoc-protected amino acid derivatives have been successfully reproduced on scales ranging from grams to multi-kilograms, demonstrating the robustness of the synthetic approaches mdpi.comacs.orgtemple.edu.
Efficiency in Production and Application
The efficiency of Fmoc-Nle-OH production is reflected in the high purity achieved and the optimized reaction conditions employed during its synthesis and subsequent use in peptide synthesis. Commercially available Fmoc-Nle-OH typically exhibits high purity, often exceeding 98.0% by High-Performance Liquid Chromatography (HPLC) sigmaaldrich.commedchemexpress.com. This high purity is a result of stringent quality control measures implemented during its industrial production, minimizing impurities that could otherwise lead to side reactions or reduced yields in peptide synthesis nih.gov.
Table 1: Representative Synthesis Yields and Scales for Fmoc-Nle-OH and Related Derivatives
| Compound/Derivative | Scale Achieved | Typical Yield | Number of Steps | Notes | Citation |
| Fmoc-(S)-6,6,6-Trifluoro-Norleucine | ~10 g | 82.4% (total) | 3 | Robust and scalable protocol for enantiomerically pure derivative | mdpi.com |
| Fmoc-protected d-norleucine (B555910) | Gram-scale | ~79% (Fmoc-protection step) | N/A | Achieved via rhodium-catalyzed hydroamination | researchgate.net |
| Fmoc-amino acid precursors (general) | Multi-kilogram | 61% - 90% | N/A | Demonstrates scalability for Fmoc-protected amino acid synthesis | acs.orgtemple.edu |
| Fmoc-Nle-OH (commercial availability) | N/A (commercial) | ≥98.0% | N/A | High purity for peptide synthesis | sigmaaldrich.commedchemexpress.com |
Table 2: Efficiency Parameters in Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Nle-OH
| Parameter | Typical Value(s) | Notes | Citation |
| Fmoc Deprotection Time | 30-40 minutes | Standard procedure using piperidine (B6355638)/DMF | rsc.orgrsc.org |
| Amino Acid Coupling Time | 60-90 minutes | Standard coupling with reagents like HBTU/HATU | rsc.orgrsc.org |
| Purity of Fmoc-Nle-OH | ≥98.0% (HPLC) | Ensures high-quality building block for efficient peptide synthesis | sigmaaldrich.commedchemexpress.com |
| Overall Yield/Purity | Good | Achieved in amplified synthesis, indicating efficient incorporation into peptides | google.com |
Compound List:
Fmoc-Nle-OH (N-alpha-Fmoc-L-norleucine)
Fmoc-(S)-6,6,6-Trifluoro-Norleucine
Fmoc-protected d-norleucine
Fmoc-amino acid precursors
Fmoc Nle Oh in Solid Phase Peptide Synthesis Spps Research
Integration of Fmoc-Nle-OH into Fmoc/tBu SPPS Strategy
Fmoc Deprotection Protocols and Reagents for Fmoc-Nle-OH (e.g., Piperidine (B6355638), Dipropylamine)
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, including from a newly added Fmoc-Nle-OH residue, is a critical step in SPPS. This deprotection is achieved through a base-catalyzed β-elimination mechanism. chempep.comspringernature.com
Standard and Alternative Reagents:
Piperidine (PPR): The most common and standard reagent for Fmoc deprotection is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comiris-biotech.depeptide.com This secondary amine is highly effective at promoting the β-elimination of the fluorenyl group and trapping the resulting dibenzofulvene (DBF) byproduct to prevent side reactions. nih.govnih.gov A typical protocol involves treating the resin-bound peptide with the piperidine solution for a set period, often in a two-step process (e.g., 2 minutes followed by 5-10 minutes) to ensure complete removal. springernature.compeptide.com
Dipropylamine (DPA): As an alternative to piperidine, dipropylamine has been investigated as an Fmoc deprotection reagent. nih.govacs.org Studies have shown DPA can provide good yields in SPPS and is noted for being less toxic, less expensive, and readily available compared to piperidine. nih.govfigshare.com Research indicates that a 25% DPA solution in DMF can effectively remove the Fmoc group. acs.org One significant advantage of DPA is its ability to reduce the formation of aspartimide, a common side reaction when aspartic acid is present in the peptide sequence, especially at elevated temperatures. nih.govacs.orgfigshare.com
Other Reagents: Other bases such as 1,8-Diazabicycloundec-7-ene (DBU) and 4-methylpiperidine have also been used for Fmoc removal, offering alternatives that may be beneficial for specific sequences or to avoid regulatory issues associated with piperidine. iris-biotech.denih.gov
| Reagent | Typical Concentration | Solvent | Key Characteristics |
| Piperidine | 20% (v/v) iris-biotech.depeptide.com | DMF | Industry standard, highly efficient. springernature.com |
| Dipropylamine | 25% (v/v) acs.org | DMF | Reduces aspartimide formation, lower toxicity. nih.govfigshare.com |
| 4-Methylpiperidine | 20% (v/v) nih.gov | DMF | Similar efficiency to piperidine, not a controlled substance. iris-biotech.denih.gov |
| Piperazine | 10% (w/v) nih.gov | DMF/Ethanol | Alternative secondary amine. springernature.comnih.gov |
Coupling Reagents and Conditions for Fmoc-Nle-OH in SPPS (e.g., HBTU, TBTU, HCTU)
After the Fmoc group is removed to expose a free N-terminal amine on the resin-bound peptide, the next Fmoc-protected amino acid (such as Fmoc-Nle-OH) is introduced and coupled to form a new peptide bond. This reaction requires the activation of the carboxylic acid group of the incoming amino acid. Aminium/uronium and phosphonium (B103445) salt-based reagents are widely used for this purpose due to their high efficiency and ability to suppress racemization. bachem.compeptide.com
Common Coupling Reagents:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is one of the most popular and effective coupling reagents used in Fmoc-SPPS. peptide.comnih.govmedchemexpress.com It rapidly activates the carboxylic acid in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA). bachem.compeptide.com The use of HBTU leads to high coupling efficiencies, often with reaction times of only 10-30 minutes, even for sterically hindered amino acids. nih.gov
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): TBTU is chemically very similar to HBTU, differing only in the counter-ion, and exhibits nearly identical performance. bachem.compeptide.com It is widely used in both solid-phase and solution-phase synthesis, converting the Fmoc-amino acid into an active ester in the presence of a base. chempep.combachem.com
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a highly efficient coupling reagent based on 6-Cl-HOBt. peptide.comresearchgate.net It is reported to offer fast coupling kinetics and may reduce racemization compared to other reagents. peptide.comuci.edu
A standard coupling protocol involves dissolving the Fmoc-amino acid (e.g., Fmoc-Nle-OH) and the coupling reagent (e.g., HBTU) in DMF, adding a base like DIPEA, and then adding this activation mixture to the resin. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be included to further minimize the risk of racemization during the activation step. bachem.compeptide.comcreative-peptides.com
| Reagent | Full Name | Activator Type | Base |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate nih.gov | Aminium/Uronium Salt | DIPEA peptide.com |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate peptide.com | Aminium/Uronium Salt | DIPEA chempep.com |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate peptide.com | Aminium/Uronium Salt | DIPEA or Collidine uci.edu |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate bachem.com | Aminium/Uronium Salt | DIPEA or Collidine bachem.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate chempep.com | Phosphonium Salt | DIPEA or NMM bachem.com |
Minimizing Side Reactions and Improving Yields with Fmoc-Nle-OH in SPPS
Achieving high yield and purity in SPPS requires careful management of potential side reactions. While Fmoc-Nle-OH itself is relatively unproblematic due to its chemically inert isobutyl side chain, general SPPS side reactions can still occur during its incorporation or subsequent cycles.
Common Side Reactions:
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage. chempep.comiris-biotech.de After deprotection of the second amino acid, the newly freed N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.com This leads to a significant loss of yield. Using bulky resins like 2-chlorotrityl chloride resin can help mitigate this issue. sigmaaldrich.com
Aspartimide Formation: When sequences contain aspartic acid, the peptide backbone nitrogen can attack the side-chain ester, forming a five-membered succinimide ring known as an aspartimide. iris-biotech.denih.govbiotage.com This process is base-catalyzed and can occur during the repeated piperidine treatments for Fmoc deprotection. nih.gov Aspartimide formation leads to a mixture of byproducts and can be a major cause of failed syntheses. nih.gov
Incomplete Coupling/Deprotection: Inefficient coupling or deprotection steps lead to the formation of deletion sequences (missing an amino acid) or truncated peptides, respectively. gyrosproteintechnologies.comchempep.com For challenging sequences, strategies such as "double coupling" (repeating the coupling step with fresh reagents) or using more potent coupling reagents like HATU may be necessary to drive the reaction to completion. chempep.combiotage.com
Application of Fmoc-Nle-OH in the Synthesis of Complex Peptide Sequences
The unique properties of norleucine make Fmoc-Nle-OH a useful tool for synthesizing complex or modified peptides. Its unbranched, hydrophobic side chain and resistance to oxidation allow for the creation of novel peptide analogs with enhanced stability or specific structural features.
Synthesis of Peptides Containing N-Methylated Norleucine Residues
N-methylation of the peptide backbone is a common strategy to enhance the pharmacokinetic properties of therapeutic peptides, such as increasing metabolic stability against proteases, improving membrane permeability, and modulating conformation. researchgate.netspringernature.com The synthesis of peptides containing N-methylated norleucine involves the use of Fmoc-N-Me-Nle-OH. chemimpex.comsigmaaldrich.com
The incorporation of N-methylated amino acids, including Fmoc-N-Me-Nle-OH, presents a significant synthetic challenge. researchgate.net The presence of the N-methyl group creates steric hindrance, which makes the subsequent coupling reaction to the methylated amine much more difficult than to a standard primary amine. springernature.comresearchgate.net Standard coupling reagents like HBTU or TBTU are often insufficient to achieve high yields. bachem.com
To overcome this challenge, more potent coupling reagents are required. Reagents such as HATU have proven to be more effective for coupling onto N-methylated residues. bachem.comresearchgate.netuiw.edu In some cases, specialized protocols using microwave heating or alternative activation methods are employed to drive these difficult couplings to completion. springernature.com The development of robust amide bond formation techniques is a critical aspect of successfully synthesizing N-methylated peptides. nih.gov While commercially available, Fmoc-N-Me-AA-OH building blocks can be expensive, leading some researchers to develop solid-phase methods for their synthesis. mdpi.com
Incorporation of Fmoc-Nle-OH in Challenging Peptide Sequences
Fmoc-Nle-OH can be strategically incorporated into peptide sequences that are known to be difficult to synthesize. "Difficult" or "challenging" sequences often include long chains of hydrophobic residues or sequences prone to forming strong secondary structures (e.g., β-sheets) on the resin. This on-resin aggregation can prevent reagents from accessing the N-terminus of the growing peptide chain, leading to incomplete coupling and deprotection, resulting in low yields and purity. chempep.com
While norleucine is itself a hydrophobic residue, its specific steric profile can sometimes be used to disrupt aggregation patterns that might be promoted by other residues. More commonly, it is used as a stable substitute for methionine. Methionine's thioether side chain is susceptible to oxidation during synthesis and handling, which can lead to undesired byproducts. nih.gov By replacing methionine with the isosteric norleucine, this potential for oxidative side reactions is eliminated, simplifying the synthesis and purification of the target peptide without significantly altering its hydrophobicity or size. nih.gov This substitution is a common strategy to improve the chemical stability and manufacturability of peptide-based drug candidates. nih.gov
Fmoc-Nle-OH in Site-Specific Peptide Modifications via SPPS
Fmoc-Nle-OH and its derivatives serve as valuable tools for introducing specific modifications into synthetic peptides during Solid-Phase Peptide Synthesis (SPPS). These modifications can enhance the therapeutic properties of peptides, such as their stability, solubility, and circulation half-life.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides and proteins. researchgate.net N-terminal PEGylation is particularly advantageous as it can be performed site-selectively, minimizing interference with the peptide's biologically active domains. researchgate.netnih.gov
One method to achieve this involves using a pre-functionalized PEGylated amino acid derivative in the final coupling step of an SPPS protocol. A compound such as PEG-CH2CO-Nle-OH would be used for this purpose. The synthesis of such reagents generally involves creating a monodisperse, heterobifunctional PEG linker that has a reactive group for peptide coupling (like a carboxylic acid) and a protecting group on the other end. nih.gov
In this strategy, the peptide is synthesized on the solid support using standard Fmoc-SPPS chemistry. After the final Fmoc deprotection step, which exposes the N-terminal α-amino group of the peptide, the PEG-CH2CO-Nle-OH is activated and coupled to the resin-bound peptide. This ensures that the PEG moiety is attached specifically at the N-terminus. This approach offers excellent control over the site of modification, leading to a homogeneous product, which is crucial for therapeutic applications. unige.ch The choice of norleucine in the PEG-linker can be strategic, for instance, to maintain a specific hydrophobicity at the N-terminus or as a non-oxidizable spacer.
The side chain of norleucine itself is a simple, unreactive n-butyl group. Therefore, direct side-chain functionalization on a peptide containing a standard norleucine residue is not feasible. Instead, functionalization strategies rely on the synthesis and incorporation of norleucine derivatives where the side chain has been modified prior to its use in SPPS.
This approach involves synthesizing a non-canonical norleucine building block that contains a desired functional group or a group that can be selectively modified after incorporation into the peptide. An example of this principle can be seen in the preparation and modification of poly(5,6-epoxy-l-norleucine). nih.gov In this case, a norleucine precursor is modified to contain an epoxide group on its side chain. This epoxide can then serve as a handle for further reactions, such as the addition of thiols, to introduce a wide variety of functionalities onto the polypeptide backbone. nih.gov
For SPPS, a similar strategy would involve synthesizing an Fmoc-protected norleucine derivative with a protected functional group on its side chain. This building block can be incorporated at any desired position in the peptide sequence. The side-chain protecting group would need to be orthogonal to the Fmoc group (for Nα-protection) and the acid-labile groups used for final cleavage, allowing for its selective removal and subsequent modification while the peptide is still on the solid support.
Comparative Studies of Fmoc-Nle-OH with Other Amino Acid Derivatives in SPPS Efficiency
The efficiency of SPPS can be influenced by the specific amino acid derivatives used. Fmoc-Nle-OH is often compared to other derivatives, primarily Fmoc-Met-OH, due to their structural similarity.
Methionine (Met) is one of the most easily oxidized amino acids, along with cysteine. researchgate.net Its thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167) and methionine sulfone, which can occur during the repetitive steps of peptide synthesis, final cleavage from the resin, or during storage and handling of the final peptide. researchgate.net This oxidation introduces unwanted heterogeneity, complicates purification, and can negatively impact the biological activity of the peptide.
Norleucine (Nle) is a non-canonical amino acid that serves as an excellent isostere for methionine. caltech.edu Its side chain has a similar size, structure, and hydrophobicity to that of methionine, but the sulfur atom is replaced by a methylene (B1212753) (-CH2-) group. frontiersin.org This substitution makes the norleucine side chain chemically inert to oxidation.
For this reason, Fmoc-Nle-OH is frequently used in SPPS to replace methionine in peptide sequences. This substitution can prevent oxidation-related side products, leading to a more homogeneous crude product and potentially improving the stability of the final peptide. caltech.edu While the replacement is often functionally conservative, studies have shown it can subtly influence peptide-peptide interactions and binding to lipid bilayers. nih.gov
| Property | Fmoc-Met-OH (Methionine) | Fmoc-Nle-OH (Norleucine) |
|---|---|---|
| Side Chain Structure | -(CH₂)₂-S-CH₃ | -(CH₂)₃-CH₃ |
| Oxidation Susceptibility | High (forms sulfoxide and sulfone) researchgate.net | None (aliphatic hydrocarbon) nih.gov |
| Isosteric Relationship | - | Isosteric with Methionine caltech.edu |
| Primary Use in SPPS | Standard proteinogenic amino acid building block. | Primarily used as a non-oxidizable replacement for Methionine. researchgate.net |
| Impact on Synthesis Purity | Can lead to oxidative side-products, reducing purity. researchgate.net | Eliminates oxidation-related impurities, improving product homogeneity. |
Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-Nle-OH
Fmoc-Nle-OH is fully compatible with modern automated solid-phase peptide synthesizers. nih.gov The Fmoc/tBu protecting-group strategy is the most common chemistry used in automated SPPS due to its milder reaction conditions compared to the Boc/Bn strategy. beilstein-journals.orgaltabioscience.comnih.gov
In an automated synthesis cycle, the following steps are performed iteratively:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine in a polar solvent like DMF. altabioscience.com
Washing: The resin is thoroughly washed to remove the deprotection reagent and the cleaved Fmoc adduct.
Coupling: The next amino acid in the sequence, such as Fmoc-Nle-OH, is pre-activated and then added to the resin to couple with the newly freed N-terminal amine. Common activators include HCTU, HATU, or COMU. nih.govluxembourg-bio.com
Washing: The resin is washed again to remove excess reagents and by-products.
The use of Fmoc-Nle-OH in these automated protocols requires no special considerations beyond those for other standard, unhindered amino acids. Its coupling efficiency is generally high, and it integrates seamlessly into automated workflows. Research has demonstrated the successful synthesis of peptides where Fmoc-Nle-OH was incorporated as the first amino acid onto the resin, followed by the fully automated synthesis of the remaining sequence using standard activation methods like HCTU. nih.gov The ease of automation makes Fmoc-Nle-OH a practical and valuable building block for the routine synthesis of peptides where methionine replacement is desired. semanticscholar.org
Fmoc Nle Oh in Solution Phase Peptide Synthesis and Fragment Condensation Research
Fmoc-Nle-OH in Fragment Condensation Strategies
Fragment condensation is a powerful approach in peptide synthesis where smaller, protected peptide fragments are coupled together to form a larger peptide chain. This method is particularly advantageous for the synthesis of long peptides, as it allows for the purification of intermediate fragments, thereby simplifying the final purification process. The use of Fmoc-Nle-OH in this context offers several benefits.
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid. Its removal is typically achieved using a mild base, such as piperidine (B6355638), which does not affect most acid-labile side-chain protecting groups. This orthogonality is crucial in fragment condensation, where multiple protecting groups are employed.
In a typical fragment condensation strategy involving Fmoc-Nle-OH, a peptide fragment with a C-terminal norleucine is synthesized. The N-terminus of this fragment is protected with the Fmoc group. Another peptide fragment is prepared with a free C-terminus and a protected N-terminus. The coupling of these two fragments is then carried out using a suitable coupling reagent. Following the successful condensation, the Fmoc group from the norleucine residue can be selectively removed to allow for further chain elongation if necessary.
The choice of Fmoc-Nle-OH can also be strategic due to the properties of norleucine itself. As an isomer of leucine (B10760876), norleucine is a hydrophobic amino acid. Its incorporation can influence the solubility and aggregation properties of the peptide fragments, which are important considerations in solution-phase synthesis.
Orthogonal Protecting Group Strategies for Solution-Phase Synthesis with Fmoc-Nle-OH
The success of complex, multi-step solution-phase peptide synthesis hinges on the concept of orthogonality in protecting groups. biosynth.comiris-biotech.de Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.comiris-biotech.de This allows for the selective deprotection of specific functional groups at various stages of the synthesis.
The Fmoc group, being base-labile, is a cornerstone of many orthogonal schemes. nih.gov In the context of solution-phase synthesis with Fmoc-Nle-OH, the Fmoc group serves as the temporary protection for the N-terminus. This is often paired with acid-labile protecting groups for the side chains of other amino acids in the peptide sequence. A common and effective orthogonal combination is the use of the Fmoc group for the α-amino group and tert-butyl (tBu)-based groups for side-chain protection. biosynth.comiris-biotech.de The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids like trifluoroacetic acid (TFA). iris-biotech.de
For instance, a dipeptide could be synthesized using Fmoc-Nle-OH and an amino acid with a tBu-protected side chain. The Fmoc group of the resulting dipeptide can be removed with piperidine, leaving the tBu group intact for further coupling reactions. Conversely, if the final step involves global deprotection, treatment with a strong acid like TFA will remove the tBu group without affecting the peptide backbone.
Enzymatic Peptide Synthesis Involving Fmoc-Nle-OH
Enzymatic peptide synthesis offers a green and highly specific alternative to traditional chemical methods. Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used in reverse to form peptide bonds under specific conditions. This approach often proceeds with high stereospecificity and minimizes the need for side-chain protection.
Thermolysin-Catalyzed Synthesis of Peptides with Fmoc-Nle-OH
Thermolysin, a thermostable metalloproteinase, is a well-studied enzyme in the field of enzymatic peptide synthesis. nih.gov It exhibits a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group to the newly formed peptide bond). nih.gov Research has shown that thermolysin can effectively catalyze the condensation of N-protected amino acids, including those with the Fmoc group, with amino acid amides or esters.
In a typical thermolysin-catalyzed reaction, Fmoc-Nle-OH can serve as the acyl donor. The enzyme facilitates the formation of a peptide bond between the carboxyl group of Fmoc-Nle-OH and the amino group of an acyl acceptor, such as another amino acid amide. The reaction conditions, including pH, temperature, and solvent system, are optimized to favor synthesis over hydrolysis. The hydrophobicity of the norleucine side chain is generally well-tolerated and can even be favorable for binding to the active site of thermolysin. nih.gov
Influence of Substrate Hydrophobicity on Enzymatic Reactions with Fmoc-Nle-OH
The hydrophobicity of the substrates plays a crucial role in the efficiency of enzymatic peptide synthesis. nih.gov Enzymes like thermolysin possess hydrophobic binding pockets that accommodate the side chains of the reacting amino acids. nih.gov The rate of synthesis is often enhanced when the enzyme interacts favorably with hydrophobic residues. nih.gov
The norleucine side chain in Fmoc-Nle-OH is a linear four-carbon chain, contributing significant hydrophobicity. This characteristic can lead to enhanced binding affinity to the active site of enzymes that prefer hydrophobic substrates, such as thermolysin. nih.gov This increased affinity can translate to higher reaction rates and yields in the enzymatic coupling process.
Derivatization and Bioconjugation Strategies Utilizing Fmoc Nle Oh in Research
Fmoc-Nle-OH as a Precursor for Fluorescent Labeling of Peptides
Fmoc-Nle-OH serves as a fundamental component in the synthesis of peptides that are destined for fluorescent labeling. The Fmoc group provides a temporary shield for the amine group of norleucine during solid-phase peptide synthesis (SPPS), a standard method for creating peptide chains. chemimpex.comchemimpex.com This protection is crucial for ensuring that the peptide is assembled in the correct sequence.
The norleucine residue itself can be strategically placed within a peptide sequence. While not one of the 20 proteinogenic amino acids, its linear, unbranched four-carbon side chain offers a hydrophobic and structurally simple alternative to other amino acids like methionine, which is susceptible to oxidation. biocat.com This can enhance the stability of the resulting peptide.
Once the desired peptide sequence containing norleucine is synthesized, the Fmoc group is removed, and the now-free N-terminus or a side chain amine can be reacted with a fluorescent dye. researchgate.net A common dye used for this purpose is fluorescein (B123965) isothiocyanate (FITC). researchgate.net The incorporation of norleucine via Fmoc-Nle-OH can also be part of a larger peptide sequence that is subsequently labeled. For example, a depsipeptide, fluor-YLPET-glc-G, was synthesized using Fmoc-Nle-OH as one of the building blocks, where a fluorescent group was later attached. rsc.org
| Application | Compound Used | Key Feature |
| Peptide Synthesis | Fmoc-Nle-OH | Fmoc protecting group allows for controlled peptide elongation. |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Reacts with free amine groups on the peptide after Fmoc deprotection. |
| Stable Peptide Core | Norleucine (from Fmoc-Nle-OH) | Provides a stable, non-oxidizable hydrophobic residue. |
Bioconjugation Techniques Employing Fmoc-Nle-OH
Bioconjugation involves the linking of a peptide to another molecule, such as a protein, a drug, or a nanoparticle. Fmoc-Nle-OH is a valuable reagent in these techniques, primarily due to the properties of the norleucine residue. chemimpex.comnetascientific.com
Attachment of Peptides to Biomolecules via Norleucine Linkages
The incorporation of norleucine into a peptide sequence provides a stable and non-reactive linker. This is particularly advantageous when attaching peptides to other biomolecules where the stability of the linkage is paramount. netascientific.com The hydrophobic nature of the norleucine side chain can also influence the interaction of the peptide with the target biomolecule.
Research has shown the utility of norleucine in creating minimal active sequences of peptides with cell attachment activity. For instance, the EF1Xm peptide (LQLQEGRLHFXFD, where X is norleucine) was identified as the minimal sequence required for cell attachment. plos.org This highlights the role of norleucine in maintaining the bioactive conformation of the peptide, facilitating its attachment to cellular receptors.
Development of Targeted Drug Delivery Systems with Fmoc-Nle-OH Modified Peptides
Peptides modified with norleucine are being explored for their potential in targeted drug delivery systems. chemimpex.comnetascientific.com The ability to synthesize peptides with specific sequences that can recognize and bind to target cells or tissues is a key aspect of this technology. nih.govnih.gov By incorporating norleucine using Fmoc-Nle-OH, researchers can create peptides with enhanced stability and specific binding properties. chemimpex.comnetascientific.com
These norleucine-containing peptides can then be conjugated to drug molecules or drug-carrying nanoparticles. The peptide acts as a targeting moiety, guiding the therapeutic agent to its intended site of action, which can increase efficacy and reduce off-target side effects. The use of Fmoc-Nle-OH in the synthesis of such peptides is a critical step in the development of these advanced drug delivery platforms. chemimpex.comnetascientific.comchemimpex.com
Synthesis of Peptide Thioesters and Related Conjugates Incorporating Fmoc-Nle-OH
Peptide thioesters are important intermediates in the chemical synthesis of large proteins through a technique called native chemical ligation (NCL). nih.gov Fmoc-based solid-phase peptide synthesis (SPPS) is a common method for preparing these thioesters, although the thioester linkage can be sensitive to the basic conditions used for Fmoc group removal. nih.govresearchgate.netscilit.com
Fmoc-Nle-OH has been successfully used in the synthesis of peptide thioesters. In one strategy, Fmoc-Nle-OH was the first amino acid manually coupled to a resin in the synthesis of a complex peptide destined for thioester formation. nih.gov The stability and straightforward coupling of Fmoc-Nle-OH make it a reliable choice for initiating the synthesis of these reactive peptide fragments. The resulting norleucine-containing peptide thioesters can then be used in NCL to produce larger, more complex protein structures.
| Synthesis Step | Reagent/Method | Purpose |
| Initial Amino Acid Coupling | Fmoc-Nle-OH | Provides the first amino acid on the solid support for peptide synthesis. |
| Peptide Elongation | Fmoc-SPPS | Stepwise addition of amino acids to build the desired peptide sequence. |
| Thioester Formation | Various chemical methods | Converts the C-terminal carboxylate to a thioester for ligation. |
| Protein Synthesis | Native Chemical Ligation (NCL) | Joins the peptide thioester with another peptide containing an N-terminal cysteine. |
Formation of Supramolecular Gels from Fmoc-Amino Acid Co-Assemblies, potentially including Fmoc-Nle-OH
Fmoc-amino acids have the ability to self-assemble into supramolecular structures, such as hydrogels. acs.orgnih.govmdpi.com This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. mdpi.comsemanticscholar.org
While many studies have focused on Fmoc-derivatives of proteinogenic amino acids, the self-assembly properties of Fmoc-Nle-OH have also been investigated. Research comparing the self-assembly of Fmoc-methionine (Fmoc-Met) and Fmoc-norleucine (Fmoc-Nle) found that Fmoc-Met forms hydrogels while Fmoc-Nle does not under similar conditions. acs.orgmdpi.com This suggests that the subtle difference in the side chain, specifically the presence of a sulfur atom in methionine versus a methylene (B1212753) group in norleucine, plays a critical role in modulating the hydrophobicity and promoting gelation. acs.orgmdpi.com
However, Fmoc-Nle-OH can potentially be used in co-assembly systems. nih.govmdpi.com By combining it with other Fmoc-amino acids that are strong gelators, it may be possible to form mixed supramolecular gels with tailored properties. This approach allows for the fine-tuning of the gel's characteristics, such as its mechanical strength and biocompatibility, for various applications in tissue engineering and drug delivery. nih.govmdpi.com
Structural Investigations and Conformational Analysis of Peptides Containing Fmoc Nle Oh Derivatives
Conformational Studies of Cyclized Peptides Incorporating Fmoc-Nle-OH Derived Residues
Cyclization is a key strategy to constrain peptide conformations, often enhancing their biological activity and stability. The inclusion of norleucine in these cyclic structures can further influence their three-dimensional architecture.
A prominent method for peptide cyclization is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.govpeptide.combiosyntan.de This reaction forms a stable, five-membered triazole ring by covalently linking an azide-functionalized amino acid with an alkyne-functionalized one. nih.govwikipedia.org The azide (B81097) and alkyne groups can be readily incorporated into peptide chains during solid-phase peptide synthesis (SPPS) without the need for protecting groups, as they are stable under typical synthesis and cleavage conditions. nih.govpeptide.com This method is valued for its high yields, stereospecificity, and the generation of inoffensive byproducts, making it a robust tool for creating cyclic peptides. biosyntan.depeptide.com
Norleucine, an isomer of leucine (B10760876), is a hydrophobic, non-canonical amino acid that can significantly influence the secondary structure of peptides. lifetein.comnih.gov Its unbranched, linear four-carbon side chain makes it a strong promoter of α-helical structures. pnas.org Studies have shown that linear side chains, like that of norleucine, are as effective as alanine (B10760859) in stabilizing α-helices and are stronger helix promoters than leucine. pnas.org The stabilization is attributed to the conformational freedom of the side chain, where restriction imposed by helix formation is a key factor. pnas.org Unlike β-branched amino acids (e.g., valine, isoleucine) which can destabilize helices, the linear side chain of norleucine is well-accommodated within the helical structure. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govcreative-proteomics.commdpi.com It provides detailed information at an atomic level, which is crucial for understanding the conformational preferences of flexible molecules like peptides. nih.gov
Key NMR parameters used in conformational analysis include:
Chemical Shifts : The chemical shifts of protons (¹H), carbon (¹³C), and nitrogen (¹⁵N) are highly sensitive to the local electronic environment and thus to the peptide's conformation, including backbone torsion angles and hydrogen bonding. nih.gov
Nuclear Overhauser Effect (NOE) : NOEs provide through-space distance constraints between protons that are close in space (typically < 5 Å), which are fundamental for calculating the 3D structure.
³J-Coupling Constants : Scalar coupling constants, particularly ³J(HN,Hα), are related to the backbone dihedral angle φ through the Karplus equation and help define the peptide's backbone geometry. researchgate.net
Temperature Coefficients (dδ/dT) : The temperature dependence of amide proton (NH) chemical shifts is a valuable indicator of hydrogen bonding. nih.govutoronto.ca Small temperature coefficients (less negative than -4.6 ppb/K) suggest that the amide proton is involved in a stable intramolecular hydrogen bond, as it is shielded from the solvent. utoronto.ca Conversely, larger negative values are indicative of solvent-exposed protons. nih.govutoronto.ca
By analyzing these parameters, researchers can piece together the conformational ensemble of a peptide, identifying secondary structural elements like helices, turns, and sheets. creative-proteomics.comresearchgate.net For peptides containing norleucine, NMR can precisely map the influence of this residue on the local and global conformation.
| NMR Parameter | Information Provided | Typical Application in Peptide Analysis |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure | Identification of α-helices, β-sheets, and turns |
| Nuclear Overhauser Effect (NOE) | Interproton distances (< 5 Å) | Determination of 3D structure and folding |
| ³J-Coupling Constants | Dihedral angles (e.g., φ) | Backbone conformational analysis |
| Temperature Coefficients (dδ/dT) | Hydrogen bond stability | Probing intramolecular H-bonds in folded structures |
Circular Dichroism (CD) Spectroscopy in Conformational Analysis
Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides in solution. nih.govnih.govyoutube.com The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Different secondary structures give rise to characteristic CD spectra.
For α-helical peptides, the CD spectrum typically shows:
A strong positive band around 190 nm. nih.gov
Two distinct negative bands at approximately 208 nm and 222 nm. nih.govstanford.edu
The mean residue ellipticity at 222 nm, [θ]₂₂₂, is often used to quantify the helical content of a peptide. pnas.org The intensity of the CD signal and the exact position of the bands can be dependent on the length of the helix; for very short helices, the minima may shift to shorter wavelengths. stanford.eduresearchgate.net For instance, helices with only four peptide units may show a maximum at 215 nm instead of 222 nm. stanford.edu
In studies of peptides containing norleucine, CD spectroscopy can confirm the helix-promoting nature of this residue. pnas.org By comparing the CD spectra of a norleucine-containing peptide with analogues containing other amino acids, the stabilizing effect of the linear alkyl side chain on the helical conformation can be quantified. pnas.org Temperature-dependent CD measurements can also be used to assess the thermal stability of the peptide's secondary structure. doi.org
| Secondary Structure | Characteristic CD Spectral Features |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |
| β-Sheet | Negative band near 215 nm |
| Random Coil | Strong negative band around 197 nm, near-zero ellipticity >214 nm |
Molecular Dynamics Simulations for Understanding Peptide Conformations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed, dynamic view of peptide conformational landscapes. researchgate.netbonvinlab.org This method complements experimental techniques like NMR and CD by offering insights into the conformational ensembles and the transitions between different states that are often difficult to capture experimentally. nih.govrsc.org
In the context of peptides with Fmoc-Nle-OH derivatives, MD simulations can be used to:
Sample Conformational Space : Enhanced sampling techniques can explore the vast range of possible conformations for a flexible peptide, helping to identify the most stable or functionally relevant structures. nih.gov
Refine Experimental Structures : MD simulations can be used in conjunction with experimental data (e.g., NMR-derived distance restraints) to generate high-resolution structural models. mdpi.com
Analyze Dynamic Properties : Simulations reveal the flexibility of different regions of the peptide, the dynamics of hydrogen bonds, and the interactions with solvent molecules. researchgate.netmdpi.com
For cyclic peptides, MD simulations are particularly valuable for exploring the conformational constraints imposed by the macrocycle and how the incorporation of residues like norleucine influences the accessible structures. nih.gov These simulations can help rationalize the observed biological activity by linking it to specific conformational features. nih.gov
Analytical Methodologies for Fmoc Nle Oh and Its Peptide Products in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis
HPLC is an indispensable tool for evaluating the purity of Fmoc-Nle-OH and its incorporated peptide products. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a C18 column, to separate Fmoc-Nle-OH and its derivatives from impurities, unreacted starting materials, and side products oup.comcreative-proteomics.comjascoinc.comresearchgate.netnih.govsigmaaldrich.com. The method typically involves pre-column derivatization to enhance detectability, especially when using UV detection. For instance, Fmoc-Cl (9-fluorenylmethyl chloroformate) can derivatize amino acids, forming stable products suitable for HPLC analysis with UV or fluorescence detection creative-proteomics.comresearchgate.netconicet.gov.arresearchgate.net. The Fmoc group itself possesses a characteristic UV absorbance, typically around 290-300 nm, which is leveraged for detection mdpi.comrsc.orgresearchgate.netvapourtec.comnih.govbiotage.com. Research indicates that Fmoc-Cl derivatization can achieve linearity for amino acids in the range of 0.5 micromol, with correlation coefficients (r²) often exceeding 0.99 researchgate.net. Reproducibility of retention times and peak areas is generally good, with relative standard deviations (RSD) for peak areas typically below 2-3% for Fmoc derivatives researchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is vital for confirming the molecular weight and structural integrity of Fmoc-Nle-OH and peptides synthesized using it. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are widely applied nih.govcreative-proteomics.commdpi.comthermofisher.com. ESI-MS is particularly useful for analyzing peptides in solution, providing mass-to-charge (m/z) ratios that can be directly compared to theoretical values. MALDI-TOF MS is effective for analyzing larger peptides and can provide rapid identification and structural information. For Fmoc-Nle-OH, the expected molecular ion peak would correspond to its calculated molecular weight. For example, Fmoc-Nle-OH has a molecular weight of approximately 353.42 g/mol chemimpex.com. MS/MS fragmentation techniques can further elucidate peptide sequences and identify modifications or impurities.
Amino Acid Analysis for Compositional Verification
Amino Acid Analysis (AAA) is a cornerstone technique for verifying the amino acid composition of peptides synthesized with Fmoc-Nle-OH. This process typically involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization and chromatographic separation oup.comcreative-proteomics.comjascoinc.comknauer.netbiosynth.comusp.orgbiosyn.com. The resulting amino acids are then quantified, allowing for the determination of their molar ratios within the peptide. Norleucine (Nle), being an unnatural amino acid, would be specifically identified and quantified alongside the natural amino acids. Modern AAA methods often employ pre-column derivatization with reagents like OPA (o-phthalaldehyde) or FMOC-Cl, followed by HPLC separation and fluorescence or UV detection, offering high sensitivity, often in the sub-picomole range creative-proteomics.comjascoinc.comresearchgate.netbiosynth.com. The accuracy of AAA is crucial for confirming that the correct amino acid sequence and stoichiometry have been achieved in the synthesized peptide.
UV-Vis Spectroscopy for Fmoc Group Quantitation
UV-Vis spectroscopy plays a significant role in quantifying the Fmoc group, primarily during synthesis monitoring and resin loading determination. The Fmoc group exhibits a strong absorbance in the UV region, typically with maxima around 289 nm and 301 nm mdpi.comrsc.orgresearchgate.netnih.govbiotage.com. This property is exploited by cleaving the Fmoc group from the peptide or resin using a basic solution, such as piperidine (B6355638) in DMF. The released dibenzofulvene-piperidine adduct has a characteristic UV absorption spectrum, allowing for its quantification using Beer-Lambert Law mdpi.comrsc.orgresearchgate.netnih.govbiotage.com. The molar absorption coefficients (ε) for the dibenzofulvene adduct at 289 nm are approximately 5800-6089 dm³ mol⁻¹ cm⁻¹, and at 301 nm, they are around 7800-8021 dm³ mol⁻¹ cm⁻¹ mdpi.combiotage.com. This method is essential for determining the loading capacity of resins functionalized with Fmoc-protected amino acids or for monitoring the efficiency of Fmoc deprotection steps during SPPS rsc.orgresearchgate.netvapourtec.comnih.govbiotage.com.
Thin-Layer Chromatography (TLC) in Monitoring Synthesis Progress
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of Fmoc-based peptide synthesis. By analyzing small samples of the resin-bound peptide at various stages, TLC can qualitatively assess the completion of coupling and deprotection steps. The presence or absence of starting materials, intermediates, and the final product can be visualized using appropriate staining reagents. While specific Rf values for Fmoc-Nle-OH itself are not universally standardized and depend on the TLC system (solvent system, stationary phase), TLC is a valuable tool for qualitative assessment of reaction completion in SPPS rsc.orgnih.govnsf.govchempep.com. For example, the movement of Fmoc-protected amino acids and their subsequent deprotected forms can be tracked.
Advanced Derivatization Techniques for Amino Acid Analysis
Advanced derivatization techniques are critical for enhancing the detectability and separability of amino acids, including those incorporated from Fmoc-Nle-OH, in complex peptide mixtures. These methods are typically employed in conjunction with HPLC.
Fluorescence and UV Detection Methods for Fmoc Derivatives
FMOC-Cl Derivatization: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent for derivatizing amino acids prior to HPLC analysis oup.comcreative-proteomics.comresearchgate.netnih.govconicet.gov.arresearchgate.net. It reacts with both primary and secondary amino groups under mild, alkaline conditions (pH typically 8-10) to form stable carbamate (B1207046) derivatives oup.comcreative-proteomics.comresearchgate.netconicet.gov.arresearchgate.net. These derivatives can be detected by UV absorbance, with characteristic wavelengths around 262 nm or 290-300 nm, or by fluorescence detection creative-proteomics.comresearchgate.netnih.gov. Fluorescence detection offers significantly higher sensitivity, often in the picomole or femtomole range creative-proteomics.comjascoinc.comconicet.gov.ar. The excitation and emission wavelengths for Fmoc derivatives in fluorescence detection are typically around 265 nm and 310 nm, respectively creative-proteomics.com.
OPA Derivatization: Ortho-phthalaldehyde (OPA) is another common derivatization reagent, primarily reacting with primary amino acids in the presence of a thiol (e.g., mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives creative-proteomics.comjascoinc.comknauer.netusp.orginterchim.frnih.govjasco-global.com. OPA derivatization is rapid, often completing within minutes at room temperature jascoinc.cominterchim.fr. The resulting derivatives are typically detected by fluorescence, with excitation wavelengths around 330-340 nm and emission wavelengths around 436-475 nm creative-proteomics.comjascoinc.comknauer.netinterchim.frjasco-global.com. A key limitation of OPA is its inability to react with secondary amino acids like proline, which can be overcome by using OPA in combination with FMOC-Cl, allowing for the simultaneous analysis of both primary and secondary amino acids jasco-global.comjascoinc.comresearchgate.net.
Combined OPA/FMOC Derivatization: For comprehensive amino acid profiling, a dual-reagent approach using both OPA and FMOC-Cl can be employed. This strategy allows for the derivatization and subsequent detection of both primary (with OPA) and secondary (with FMOC-Cl) amino acids in a single analytical run, often with automated switching of detection wavelengths to capture the fluorescence signals from both types of derivatives jasco-global.comjascoinc.comresearchgate.net.
Data Table: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Reacts With | Detection Method(s) | Typical Excitation (nm) | Typical Emission (nm) | Notes |
| FMOC-Cl | Primary and Secondary Amino Acids | UV, Fluorescence | 265 | 310 | Stable derivatives; UV detection at ~262 nm; Fluorescence is more sensitive. creative-proteomics.comresearchgate.netconicet.gov.arresearchgate.netnih.gov |
| OPA | Primary Amino Acids (requires thiol) | Fluorescence, UV | 330-340 | 436-475 | Rapid reaction; does not react with secondary amino acids; derivatives have lower stability. creative-proteomics.comjascoinc.comknauer.netinterchim.frjasco-global.com |
| FMOC-Cl + OPA | Primary and Secondary Amino Acids (simultaneously) | Fluorescence, UV | Varies | Varies | Enables simultaneous analysis of both primary and secondary amino acids. jasco-global.comjascoinc.comresearchgate.net |
Compound List:
Fmoc-Nle-OH (N-alpha-Fmoc-L-norleucine)
Norleucine (Nle)
9-Fluorenylmethyloxycarbonyl (Fmoc) group
9-Fluorenylmethyl chloroformate (FMOC-Cl)
Ortho-phthalaldehyde (OPA)
Dibenzofulvene-piperidine adduct
Piperidine
Amino acids (general)
Applications of Fmoc Nle Oh Derived Peptides in Biological Systems Research
Research in Peptide-Based Drug Development
The development of peptide-based therapeutics is a rapidly advancing field, and Fmoc-Nle-OH plays a key role in optimizing these molecules for clinical utility.
Enhancement of Bioavailability and Efficacy of Therapeutic Peptides
Incorporating norleucine into therapeutic peptides can significantly improve their pharmacological profiles. Norleucine, being structurally similar to leucine (B10760876) but lacking a methyl group, can serve as a stable surrogate for methionine, which is prone to oxidation peptide.comthermofisher.com. Replacing methionine with norleucine can increase a peptide's resistance to metabolic degradation and oxidation, thereby enhancing its shelf life and stability in biological matrices peptide.comthermofisher.com. This improved stability often translates to better bioavailability and prolonged efficacy in vivo. For instance, a lipophilic derivative of vasoactive intestinal peptide (VIP) with a norleucine residue replacing Met-17 was found to be 100-fold more potent than the parent peptide in promoting neuronal survival, highlighting the impact of norleucine on potency and potentially bioavailability pnas.org. Similarly, studies on peptide drug development indicate that norleucine can improve solubility and reactivity, making it a preferred choice for researchers chemimpex.comchemimpex.com.
Development of Peptide-Based Therapeutics Targeting Specific Diseases (e.g., Cancer)
Fmoc-Nle-OH derived peptides are being actively investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders. In cancer research, norleucine-containing peptides have been designed as targeted therapeutics. For example, a potent and selective peptide inhibitor incorporating norleucine has been developed to target SETD8, a histone methyltransferase implicated in cancer nih.gov. Furthermore, engineered peptides containing norleucine have shown promise in enhancing tumor-specific targeting and uptake efficiency in cancer cell lines, contributing to advancements in targeted drug delivery and imaging chapman.edu. Research also indicates that norleucine substitution in amyloid-β peptides may reduce their neurotoxic effects, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's lifetein.com. The development of prodrugs utilizing norleucine derivatives, such as 6-diazo-5-oxo-L-norleucine (DON), has also shown improved stability and tumor delivery for metabolic cancer therapy acs.org.
Protein Engineering and Structure-Function Relationship Studies
Norleucine's unique properties make it a valuable tool for protein engineers seeking to understand and modify protein function and stability.
Modification of Proteins for Improved Stability and Functionality
The introduction of norleucine into proteins can alter their structural and functional characteristics. For instance, replacing methionine residues with norleucine in cytochrome P450 BM-3 heme domain resulted in nearly a two-fold increase in peroxygenase activity, although it led to reduced thermostability nih.govcaltech.edu. This demonstrates how amino acid substitutions can fine-tune enzymatic properties. In other contexts, norleucine has been used to study the effects of amino acid substitutions on protein stability and activity lifetein.com. Moreover, incorporating D-amino acids, including norleucine, into peptide sequences has been shown to significantly improve proteolytic stability in biological fluids like human serum mdpi.com. This strategic modification can enhance the longevity and effectiveness of engineered proteins and peptides.
Table 1: Impact of Norleucine Substitution on Enzyme Activity and Stability
| Protein Variant | Peroxygenase Activity (Fold Increase) | Thermostability | Reference |
| Cytochrome P450 BM-3 (Met) | 1.0 (Baseline) | Stable | nih.govcaltech.edu |
| Cytochrome P450 BM-3 (Nle) | ~2.0 | Reduced | nih.govcaltech.edu |
Studies in Neuroscience and Neuropeptide Research
Fmoc-Nle-OH derived peptides are instrumental in unraveling the complexities of the nervous system and the roles of neuropeptides. Norleucine has been incorporated into neuropeptide analogs to study their receptor binding affinities and physiological effects. For example, replacing methionine with norleucine in Peptide YY (PYY) generated probes for Neuropeptide Y Y2 receptor binding studies acs.org. In studies comparing neuropeptide Y (NPY) and its 4-norleucine analog, distinct differences in their potencies on cardiac function were observed, suggesting independent mechanisms of action for NPY's effects on contractility, coronary flow, and heart rate capes.gov.br. Furthermore, norleucine substitutions in vasoactive intestinal peptide (VIP) have yielded more potent derivatives for neuroprotection, highlighting its utility in designing neuroactive compounds for treating neurodegenerative diseases pnas.org.
Table 2: Comparative Potency of NPY Analogs on Cardiac Function
| Peptide | Effect on Contractility | Effect on Coronary Flow | Effect on Heart Rate |
| NPY | More potent inhibitor | Less potent inhibitor | Less potent inhibitor |
| 4-Norleucine-NPY | Less potent inhibitor | More inhibitory | More inhibitory |
Investigation of Peptide Stability in Biological Matrices (e.g., Human Blood Plasma)
The stability of peptides in biological fluids like human blood plasma is critical for their therapeutic efficacy. Norleucine incorporation, often alongside other modifications like D-amino acid substitutions, can significantly enhance this stability. Studies have shown that peptides containing norleucine or D-amino acids exhibit improved resistance to degradation in human serum and plasma compared to their all-L-amino acid counterparts mdpi.com. For instance, a D-amino acid substituted peptide analog containing norleucine demonstrated greatly improved stability in human serum, with a significant portion remaining detectable after 24 hours of incubation, whereas the all-L-amino acid version degraded rapidly mdpi.com. Similarly, the development of prodrugs incorporating norleucine has focused on enhancing metabolic stability in plasma and other biological matrices for improved therapeutic delivery acs.org.
Table 3: Enhanced Peptide Stability with Norleucine/D-Amino Acid Substitution
| Peptide Variant | Incubation Medium | Time Point | Remaining Peptide (%) | Reference |
| KK-11 (all L-amino acids) | Human Serum | 30 min | Undetectable | mdpi.com |
| D-aa KK-11 (includes Nle and D-Arg substitutions) | Human Serum | 5 hours | 97.4% | mdpi.com |
| D-aa KK-11 (includes Nle and D-Arg substitutions) | Human Serum | 24 hours | 45.3% | mdpi.com |
Compound Name List
Fmoc-Nle-OH (9-fluorenylmethyloxycarbonyl-Norleucine)
Norleucine (Nle)
Leucine
Methionine
Vasoactive intestinal peptide (VIP)
Neuropeptide Y (NPY)
Peptide YY (PYY)
6-diazo-5-oxo-L-norleucine (DON)
Cytochrome P450 BM-3
This exploration underscores the versatility and importance of Fmoc-Nle-OH as a synthetic tool, enabling the creation of peptides with enhanced properties for a wide array of critical biological research applications.
Pharmacological Ligand Development and Receptor Binding Studies (e.g., APJ Receptor)
The apelin receptor (APJ) system plays a crucial role in regulating various physiological processes, including cardiovascular function, fluid homeostasis, and metabolic control. This has positioned the APJ receptor as a significant target for pharmacological intervention in conditions such as hypertension and heart failure. The development of potent and stable peptide ligands for the APJ receptor is an active area of research, with Fmoc-protected amino acids, including Fmoc-Nle-OH, serving as essential building blocks in their synthesis.
Fmoc-Nle-OH in Peptide Synthesis for APJ Receptor Ligands
Fmoc-Nle-OH (N-Fmoc-L-norleucine) is a protected amino acid widely utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a solid support, enabling the construction of complex peptide sequences. Norleucine (Nle), a non-proteinogenic amino acid, is often incorporated into apelin peptide analogues to enhance their metabolic stability. Specifically, Nle is frequently substituted for methionine (Met) at position 11 of apelin-13 (B560349). This substitution is critical because the methionine residue in native apelin is susceptible to oxidation, which can lead to reduced peptide stability and activity. Research has demonstrated that replacing Met with Nle does not significantly alter the binding affinity of apelin analogues to the APJ receptor, while concurrently improving their resistance to degradation nih.govacs.org.
Receptor Binding Studies and Structure-Activity Relationships (SAR)
The development of effective APJ receptor ligands relies heavily on detailed receptor binding studies and the elucidation of structure-activity relationships (SAR). These studies aim to identify specific peptide sequences and modifications that confer high affinity and appropriate functional activity (agonist or antagonist) at the APJ receptor.
Competitive binding assays are a cornerstone of these investigations. Typically, these assays involve a radiolabeled ligand, such as [¹²⁵I][Nle⁷⁵, Tyr⁷⁷][Pyr¹]-Ape13 (a modified, stable form of apelin-13), which binds to the APJ receptor. The ability of novel synthesized peptide analogues to displace this radioligand from the receptor is measured, providing quantitative data on their binding affinity, often expressed as a dissociation constant (Ki) or inhibition constant (IC50) nih.govacs.orgacs.orgresearchgate.netnih.gov.
Research has explored various modifications to the native apelin peptide sequence to improve its pharmacological profile. These include the introduction of macrocyclic structures, alterations to specific amino acid residues, and modifications at the N- or C-termini. For instance, studies on macrocyclic analogues of apelin-13 have revealed how different linker strategies impact binding affinity. Analogues with olefin or saturated linkers maintained high binding affinity, whereas those with amide bond linkers showed a significant decrease in affinity acs.org.
Furthermore, research into C-terminal modifications has identified specific sequences that exhibit high affinity and potent activation of the APJ receptor, while also demonstrating improved plasma stability nih.govacs.org. The incorporation of Nle, as mentioned, is a common strategy to enhance metabolic stability without compromising receptor binding nih.govacs.org.
Data Table: APJ Receptor Binding Affinities of Apelin Analogues
The following table summarizes representative findings from studies investigating APJ receptor binding affinities of apelin analogues, highlighting the impact of various modifications, including the strategic use of norleucine.
| Peptide Analogue/Modification | Description of Modification | APJ Receptor Binding Affinity (Ki, nM) | Citation |
| [Pyr¹]-Apelin-13 | Native peptide | 0.7 | nih.govacs.org |
| Macrocyclic Analogue 1 | Macrocyclic linker (olefin) | 3.0 | acs.org |
| Macrocyclic Analogue 2 | Macrocyclic linker (saturated) | 4.3 | acs.org |
| Macrocyclic Analogue 3 | Macrocyclic linker (amide bond) | 86 | acs.org |
| Apelin Analogues with Nle | Replacement of Met¹¹ with Norleucine (Nle) for improved metabolic stability (prevents oxidation) | Affinity not significantly affected | nih.govacs.org |
| [¹²⁵I][Nle⁷⁵, Tyr⁷⁷][Pyr¹]-Ape13 | Radiolabeled reference ligand used in binding assays, incorporating Nle for stability. (Note: Not a tested ligand) | N/A (Radioligand) | acs.orgacs.orgresearchgate.netnih.gov |
These studies underscore the importance of Fmoc-Nle-OH as a versatile building block in the rational design of peptide ligands for the APJ receptor, enabling the development of compounds with optimized binding characteristics and improved pharmacological properties for potential therapeutic applications.
Q & A
Q. How can enantiomeric purity of Fmoc-Nle-OH be experimentally validated?
Enantiomeric purity is typically assessed using reverse-phase HPLC with a chiral column (e.g., Chiralpak® or Daicel® columns) under isocratic or gradient conditions. The detection method should include UV absorbance at 254 nm or 220 nm, with retention times compared to authentic standards. Optical rotation measurements ([α]20/D = −18±1° in DMF) can corroborate enantiomeric integrity .
Q. What are the optimal storage conditions for Fmoc-Nle-OH to prevent degradation?
Store Fmoc-Nle-OH at 2–8°C in a desiccator under inert gas (e.g., argon) to minimize hydrolysis of the Fmoc group. Prolonged exposure to moisture or elevated temperatures (>25°C) can lead to deprotection or racemization, as indicated by reduced HPLC purity over time .
Q. Which solvents are suitable for dissolving Fmoc-Nle-OH in solid-phase peptide synthesis (SPPS)?
Fmoc-Nle-OH is highly soluble in DMF and DCM , with solubility ≥50 mg/mL. For coupling reactions, dissolve in DMF containing 0.1 M HOBt or Oxyma Pure to suppress racemization. Avoid aqueous buffers unless pre-activated with HATU or PyBOP .
Q. How does the structure of Fmoc-Nle-OH influence its reactivity in peptide synthesis?
The linear hexyl side chain (Nle) reduces steric hindrance compared to branched residues (e.g., Leu, Ile), enabling faster coupling kinetics. However, the absence of β-branching increases susceptibility to oxidation; thus, inert atmospheres are recommended during SPPS .
Advanced Research Questions
Q. How can racemization during Fmoc-Nle-OH incorporation into peptides be minimized?
Racemization is pH-dependent and occurs at >pH 8. Use low-temperature coupling (0–4°C) with activators like HATU or COMU, which reduce reaction time. Monitor base concentration (e.g., DIPEA or NMM) to maintain pH ≤8.9. Post-coupling, conduct Kaiser tests or MS/MS analysis to confirm retention of stereochemistry .
Q. What computational methods validate Fmoc-Nle-OH’s conformational stability in peptide design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy landscape of Fmoc-Nle-OH’s rotamers. Compare computed NMR chemical shifts (13C, 1H) with experimental data to identify dominant conformers. WebMO or Gaussian software is recommended for orbital visualization .
Q. How should researchers address contradictory NMR data for Fmoc-Nle-OH-containing peptides?
Contradictions often arise from solvent-induced shifts or rotameric equilibria. Record NMR spectra in deuterated DMSO-d6 or CDCl3 at 25°C and 50°C to assess temperature-dependent conformational changes. Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm backbone assignments .
Q. What strategies improve yield in large-scale Fmoc-Nle-OH synthesis?
Optimize batch-wise recrystallization using ethyl acetate/hexane (1:3) at −20°C. Monitor crystal growth via polarized light microscopy to ensure high-purity monoclinic forms (mp 141–144°C). For industrial-scale production, consider continuous-flow reactors with inline HPLC monitoring .
Q. How can side reactions between Fmoc-Nle-OH and resin-bound peptides be characterized?
Perform MALDI-TOF MS on cleaved intermediates to detect deletion sequences or truncated products. Use LC-MS/MS to identify acylurea byproducts formed from overactivation with carbodiimides. Adjust coupling cycles by reducing activator equivalents or switching to pre-activated esters .
Q. What analytical techniques quantify Fmoc-Nle-OH degradation under oxidative stress?
Apply HPLC-ESI-MS with a C18 column and 0.1% TFA/ACN gradient to separate oxidation products (e.g., sulfoxide derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) can model degradation pathways, with kinetic analysis using Arrhenius plots to predict shelf-life .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
